7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8) is a spirocyclic heterocyclic compound with the molecular formula C10H16O2S and a molecular weight of 200.30 g/mol. Its structure features a rigid spiro[5.6]dodecane framework incorporating both an oxygen atom in a six-membered oxane ring and a sulfur atom in a seven-membered thiepane ring.

Molecular Formula C10H16O2S
Molecular Weight 200.30 g/mol
CAS No. 954236-23-8
Cat. No. B12635587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-12-thiaspiro[5.6]dodecan-3-one
CAS954236-23-8
Molecular FormulaC10H16O2S
Molecular Weight200.30 g/mol
Structural Identifiers
SMILESC1CCSC2(CCC(=O)CC2)OC1
InChIInChI=1S/C10H16O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-13-10/h1-8H2
InChIKeyKOOMDFWUUCHMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8): Sourcing Guide for Spirocyclic Heterocyclic Building Blocks


7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8) is a spirocyclic heterocyclic compound with the molecular formula C10H16O2S and a molecular weight of 200.30 g/mol . Its structure features a rigid spiro[5.6]dodecane framework incorporating both an oxygen atom in a six-membered oxane ring and a sulfur atom in a seven-membered thiepane ring [1]. This compound is primarily offered as a research-grade chemical building block for organic synthesis and medicinal chemistry applications, rather than as a finished therapeutic agent .

Why Generic Substitution Fails for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8) in Spirocyclic Research


Substituting 7-Oxa-12-thiaspiro[5.6]dodecan-3-one with a structurally related spirocyclic compound introduces significant uncertainty in synthetic outcomes and biological profiling due to fundamental differences in ring size, heteroatom composition, and physicochemical properties. Compounds such as 1-oxa-4-thiaspiro[4.5]decane derivatives exhibit distinct receptor selectivity profiles (5-HT1A/α1d selectivity ratio = 80) that are intimately tied to their specific spiro[4.5] framework and substituent patterns [1]. Similarly, oxa-spirocycles as a class demonstrate up to 40-fold differences in aqueous solubility compared to common spirocycles, with ΔlogD variations of approximately 1 unit depending on oxygen placement [2]. Even among compounds sharing the same molecular formula (C10H16O2S) such as ethyl 6-thiaspiro[2.5]octane-1-carboxylate, the different ring fusion geometry (spiro[2.5] vs. spiro[5.6]) and functional group arrangement (ester vs. ketone) preclude direct interchangeability in synthetic pathways or structure-activity relationship (SAR) studies [3]. The evidence below quantifies where 7-Oxa-12-thiaspiro[5.6]dodecan-3-one offers specific differentiation that warrants its targeted selection.

Quantitative Differentiation Evidence for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8) vs. Comparators


LogP Comparison: Lipophilicity Differentiation from Spiro[2.5] Isomer

7-Oxa-12-thiaspiro[5.6]dodecan-3-one exhibits a calculated LogP (octanol-water partition coefficient) of 1.4, representing moderately lipophilic character suitable for blood-brain barrier penetration assessment [1]. This differs from the closely related isomer ethyl 6-thiaspiro[2.5]octane-1-carboxylate (same molecular formula C10H16O2S, molecular weight 200.30 g/mol), which demonstrates a lower calculated density of 1.1±0.1 g/cm³ and distinct boiling point of 289.6±33.0 °C compared to 352.5 °C for the target compound [2]. While LogP data for the comparator is not explicitly reported in available sources, the substantial boiling point differential (Δ ~63 °C) and density differential (Δ ~0.05 g/cm³) confirm that the spiro[5.6] framework of the target compound confers meaningfully different physicochemical properties compared to the spiro[2.5] framework of the isomer, with implications for chromatographic behavior, formulation development, and biological partitioning.

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Thermal Stability Profile: Boiling Point and Flash Point Differentiation

7-Oxa-12-thiaspiro[5.6]dodecan-3-one demonstrates a calculated boiling point of 352.5 °C at 760 mmHg and a flash point of 174.1 °C . These values are substantially higher than those of the isomeric comparator ethyl 6-thiaspiro[2.5]octane-1-carboxylate, which exhibits a calculated boiling point of 289.6±33.0 °C and flash point of 131.2±13.4 °C [1]. The differential in boiling point (Δ ≈ 63 °C) and flash point (Δ ≈ 43 °C) indicates that the spiro[5.6] framework confers significantly greater thermal stability and reduced volatility compared to the spiro[2.5] framework. This difference directly impacts the selection of purification techniques (e.g., high-temperature distillation feasibility) and safety protocols for handling and storage.

Process Chemistry Purification Method Selection Thermal Safety Assessment

Structural Rigidity: Zero Rotatable Bonds and sp³ Fraction Advantages

7-Oxa-12-thiaspiro[5.6]dodecan-3-one possesses zero rotatable bonds and a high sp³-hybridized carbon fraction of 0.9 (90%) [1]. This structural rigidity is a direct consequence of the spiro[5.6] framework, which locks the molecule into a defined three-dimensional conformation. In contrast, structurally related spirocyclic compounds with different ring sizes or heteroatom compositions exhibit varying degrees of conformational flexibility. For example, 1,4-dithiaspiro[4.5]decane derivatives evaluated as 5-HT1A receptor agonists achieved high selectivity (5-HT1A/α1d = 80) and potency (pD2 = 9.58) partly attributable to their rigid spirocyclic core [2]. The zero rotatable bond count of the target compound maximizes entropic benefit upon target binding by minimizing the conformational entropy penalty, a property directly relevant to fragment-based drug discovery and ligand efficiency optimization. Additionally, oxa-spirocycles as a class have been shown to achieve up to 40-fold improvement in aqueous solubility and ΔlogD reduction of approximately 1 unit compared to common spirocycles [3], benefits attributable to the oxygen heteroatom present in the target compound's framework.

Drug Discovery Conformational Restriction Ligand Efficiency Optimization

Heteroatom Composition: O,S-Dual Heteroatom Framework vs. Single-Heteroatom or Non-Heteroatom Spirocycles

7-Oxa-12-thiaspiro[5.6]dodecan-3-one contains three hydrogen bond acceptors (two oxygen atoms, one sulfur atom) and zero hydrogen bond donors, with a topological polar surface area (tPSA) of 51.6 Ų [1]. This heteroatom profile provides distinct opportunities for target engagement compared to spirocycles lacking sulfur or containing only nitrogen heteroatoms. For comparison, 7-oxa-12-aza-spiro[5.6]dodecane (CAS 181-26-0, molecular formula C10H19NO, molecular weight 169.26 g/mol) contains only two heteroatoms (O and N) and lacks the sulfur atom present in the target compound [2]. The sulfur atom in the target compound introduces a site for oxidation to sulfoxide or sulfone derivatives , enabling additional synthetic diversification not available with the aza-analog. Furthermore, oxa-spirocycles incorporating oxygen demonstrate up to 40-fold higher aqueous solubility and ΔlogD reduction of approximately 1 unit compared to common spirocycles lacking oxygen heteroatoms [3]. The combination of O and S heteroatoms within a single rigid spiro[5.6] framework provides a unique pharmacophore not replicated by either the pure oxygen-containing or pure nitrogen-containing spirocyclic alternatives.

Molecular Recognition Hydrogen Bonding Capacity Synthetic Versatility

Spiro[5.6] Ring System: Ring Size Differentiation from Spiro[4.5] and Spiro[5.5] Frameworks

7-Oxa-12-thiaspiro[5.6]dodecan-3-one features a spiro[5.6] ring system comprising a six-membered oxane ring and a seven-membered thiepane ring . This ring size combination produces a distinct three-dimensional geometry compared to the more commonly studied spiro[4.5]decane framework. For reference, 1-oxa-4-thiaspiro[4.5]decane derivatives evaluated as 5-HT1A receptor agonists demonstrated potent activity (pD2 = 9.58, Emax = 74%) and high selectivity (5-HT1A/α1d = 80) [1]. The spiro[5.6] framework of the target compound offers a larger, more expanded conformational space compared to spiro[4.5] systems, potentially enabling interactions with binding pockets inaccessible to smaller spirocyclic scaffolds. The seven-membered thiepane ring introduces additional conformational flexibility (pseudorotation) within an otherwise rigid spirocyclic architecture, a feature not present in spiro[4.5] or spiro[5.5] systems. This ring size differential (six-membered oxane + seven-membered thiepane vs. five-membered + six-membered in spiro[4.5] comparators) provides a distinct scaffold for scaffold-hopping strategies in medicinal chemistry programs.

Conformational Analysis Scaffold Hopping Medicinal Chemistry Design

Building Block Versatility: Synthetic Elaboration Potential vs. Finished Therapeutic Agents

7-Oxa-12-thiaspiro[5.6]dodecan-3-one is positioned as a versatile synthetic building block capable of undergoing oxidation (sulfur to sulfoxide/sulfone), reduction (ketone to alcohol), and nucleophilic substitution reactions at the carbonyl position . This synthetic versatility contrasts with structurally related spirocyclic compounds that may be offered as finished therapeutic candidates with limited derivatization potential. For example, 1-oxa-4-thiaspiro[4.5]decane derivatives have been advanced to in vivo efficacy studies (mouse formalin test for antinociception) and BBB permeability assessment (MDCKII-MDR1 cells) as part of a lead optimization program [1]. The target compound, by comparison, represents an earlier-stage scaffold suitable for systematic derivatization and library synthesis. The calculated LogP of 1.4 and tPSA of 51.6 Ų [2] place this compound within favorable ADME property space for CNS drug discovery, as evidenced by the successful development of related oxa-thiaspiro compounds into BBB-penetrant, neuroprotective agents [1]. Researchers selecting this compound gain access to a scaffold with demonstrated synthetic tractability and favorable physicochemical starting parameters, enabling de novo SAR exploration rather than working with pre-optimized lead compounds where structural modifications may be more constrained.

Organic Synthesis Chemical Biology Library Synthesis

Recommended Research and Industrial Application Scenarios for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8)


CNS Drug Discovery: Scaffold for 5-HT1A Receptor Agonist Development

Based on the demonstrated success of structurally related 1-oxa-4-thiaspiro[4.5]decane derivatives as potent (pD2 = 9.58) and selective (5-HT1A/α1d = 80) 5-HT1A receptor partial agonists with BBB permeability and in vivo antinociceptive activity [1], 7-Oxa-12-thiaspiro[5.6]dodecan-3-one represents a logical scaffold-hopping candidate for CNS drug discovery programs targeting serotonergic pathways. The compound's favorable calculated LogP (1.4) and tPSA (51.6 Ų) place it within the optimal CNS drug property space, while its zero rotatable bonds and high sp³ fraction (0.9) provide conformational rigidity advantageous for ligand efficiency optimization. The spiro[5.6] framework offers an expanded geometry compared to the spiro[4.5] systems previously validated in 5-HT1A programs, potentially enabling access to novel chemical space for intellectual property generation.

Fragment-Based Drug Discovery: Rigid Spirocyclic Core for Ligand Efficiency Optimization

The zero rotatable bonds and 90% sp³-hybridized carbon fraction of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one [1] make it an ideal fragment core for fragment-based drug discovery (FBDD) campaigns. The compound's molecular weight (200.30 g/mol) falls within acceptable fragment space (typically MW <300), while its three hydrogen bond acceptors (two oxygen, one sulfur) provide multiple vectors for target engagement. The rigid spiro[5.6] framework maximizes entropic benefit upon target binding by minimizing the conformational entropy penalty, a key driver of ligand efficiency. Oxa-spirocycles as a class demonstrate up to 40-fold improvement in aqueous solubility compared to common spirocycles [2], suggesting that this core may confer favorable solubility properties for fragment screening and subsequent hit expansion.

Synthetic Methodology Development: Heteroatom-Rich Spirocycle Construction

The dual O,S heteroatom composition and spiro[5.6] framework of this compound [1] present a valuable test substrate for developing and validating new synthetic methodologies targeting spirocyclic architectures. The sulfur atom provides a site for oxidation to sulfoxide or sulfone derivatives, while the ketone carbonyl enables reduction and nucleophilic addition reactions . The calculated boiling point of 352.5 °C and flash point of 174.1 °C [2] indicate sufficient thermal stability for a range of reaction conditions. Methodologies successfully demonstrated on this scaffold may be translatable to the broader class of oxa-thiaspiro compounds, which have shown utility in generating biologically active molecules with applications in analgesia, neuroprotection, and CNS disorders [3].

Chemical Biology Probe Development: Functionalizable Spirocyclic Core for Target Identification

The presence of a ketone carbonyl and oxidizable sulfur atom in 7-Oxa-12-thiaspiro[5.6]dodecan-3-one [1] provides distinct handles for installing affinity tags, fluorescent probes, or photoaffinity labels. The compound's zero hydrogen bond donors and three hydrogen bond acceptors (tPSA = 51.6 Ų) create a favorable profile for cellular permeability, while the calculated LogP of 1.4 suggests balanced lipophilicity appropriate for probe distribution. The spirocyclic framework imparts three-dimensionality that may enable engagement of challenging protein targets such as protein-protein interaction interfaces. The demonstrated biological activity of related oxa-thiaspiro compounds at GPCR targets (5-HT1A) [2] supports the potential of this scaffold class for developing chemical probes targeting membrane receptors and intracellular signaling proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.